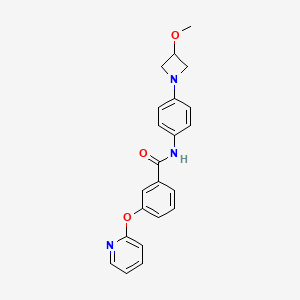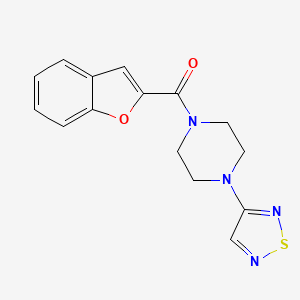
1-(1-Benzofuran-2-carbonyl)-4-(1,2,5-thiadiazol-3-yl)piperazine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-(1-Benzofuran-2-carbonyl)-4-(1,2,5-thiadiazol-3-yl)piperazine, also known as BCTP, is a compound that has been extensively studied in the field of neuroscience. It is a selective antagonist of the metabotropic glutamate receptor subtype 1 (mGluR1), which is a G protein-coupled receptor that plays a crucial role in the regulation of synaptic transmission and plasticity. BCTP has been shown to have potential therapeutic applications in the treatment of various neurological disorders, including chronic pain, epilepsy, and anxiety.
Aplicaciones Científicas De Investigación
Antibacterial and Antimicrobial Activities
Studies have demonstrated the synthesis of novel compounds containing 1,2,5-thiadiazole and piperazine moieties, showing significant antibacterial and antimicrobial activities. For instance, derivatives have been evaluated against different bacterial strains, including E. coli, S. aureus, and S. mutans, showing potent inhibitory effects. Compounds have shown more effective biofilm inhibition activities than reference drugs such as Ciprofloxacin, highlighting their potential in addressing bacterial resistance issues (Mekky & Sanad, 2020).
Anti-Inflammatory and Analgesic Agents
Research into benzofuran derivatives bearing N-aryl piperazine moiety has shown these compounds to possess anti-inflammatory activities. Derivatives have been screened for anti-inflammatory activity in lipopolysaccharide (LPS)-stimulated RAW-264.7 macrophages, with some showing potent inhibitory effects on the generation of NO. These studies suggest the therapeutic potential of these compounds in treating inflammation-related conditions (Ma et al., 2016).
Anticancer Activities
Some compounds have been evaluated for their anticancer activity against various human tumor cell lines, including breast, cervical, liver, skin, and lung cancers. Among these, certain derivatives displayed significant cytotoxic activity, notably against human lung cancer line A549 and gastric cancer cell SGC7901. These findings indicate the potential of these compounds as anticancer agents, offering avenues for further research and development (Murty et al., 2013).
Central Pharmacological Activity
Piperazine derivatives have been identified for their central pharmacological activities, including potential applications as antipsychotic, antidepressant, and anxiolytic drugs. These compounds primarily involve the activation of the monoamine pathway, suggesting their use in treating various central nervous system disorders. The research underlines the versatile therapeutic potential of piperazine derivatives in addressing mental health issues (Brito et al., 2018).
Propiedades
IUPAC Name |
1-benzofuran-2-yl-[4-(1,2,5-thiadiazol-3-yl)piperazin-1-yl]methanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H14N4O2S/c20-15(13-9-11-3-1-2-4-12(11)21-13)19-7-5-18(6-8-19)14-10-16-22-17-14/h1-4,9-10H,5-8H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PLMJHKBQOGOHMA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1C2=NSN=C2)C(=O)C3=CC4=CC=CC=C4O3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H14N4O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
314.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




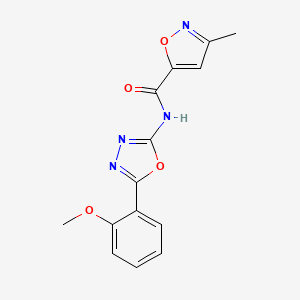
![N-[(5-bromo-6-chloropyridin-3-yl)sulfonyl]-4-(1,2,4-oxadiazol-3-yl)benzamide](/img/structure/B2760680.png)

![4-(benzylsulfonyl)-N-(4-methoxybenzo[d]thiazol-2-yl)butanamide](/img/structure/B2760684.png)
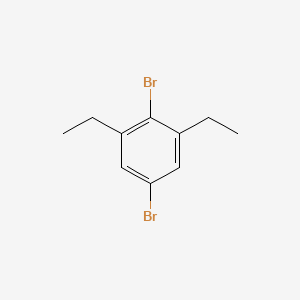
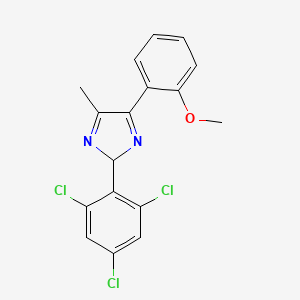
![1-[4-(2-Phenylpyrimidin-4-yl)piperazin-1-yl]prop-2-en-1-one](/img/structure/B2760689.png)
![2-[(4-amino-5-mercapto-4H-1,2,4-triazol-3-yl)thio]-N,N-diethylacetamide](/img/structure/B2760690.png)
![N-(4-(dimethylamino)but-2-yn-1-yl)-[1,1'-biphenyl]-4-carboxamide](/img/structure/B2760691.png)
![N-[Cyano-[4-(trifluoromethoxy)phenyl]methyl]-6,7-dihydro-5H-pyrazolo[5,1-b][1,3]oxazine-2-carboxamide](/img/structure/B2760693.png)
